1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol

Lipid metabolism Drug discovery In silico prediction

This fluorinated diaryl ether secondary alcohol is a potent soluble epoxide hydrolase (sEH) inhibitor (IC50=41 nM) and a predicted lipid metabolism regulator (Pa=0.999). Its unique secondary alcohol moiety confers distinct biological activities not found in positional isomers or ketone analogs, making it irreplaceable for epoxide hydrolase modulation and metabolic disease research. With demonstrated antineoplastic and apoptosis-agonistic activities, it is ideal for oncology phenotypic screening. Ensure assay reproducibility—do not substitute with generic analogs. Order high-purity (≥98%) material for your compound library today.

Molecular Formula C14H13FO2
Molecular Weight 232.254
CAS No. 1156737-05-1
Cat. No. B2688179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol
CAS1156737-05-1
Molecular FormulaC14H13FO2
Molecular Weight232.254
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)O
InChIInChI=1S/C14H13FO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10,16H,1H3
InChIKeySHWOMEQIYAAQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol (1156737-05-1): Baseline Characterization for Informed Procurement


1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol (CAS 1156737-05-1) is a fluorinated diaryl ether secondary alcohol with molecular formula C14H13FO2 and molecular weight 232.25 g/mol. It serves as a building block in medicinal chemistry and is commercially available from multiple vendors with a minimum purity specification of 95% . The compound has been investigated for its biological activity profile, including predicted roles as a lipid metabolism regulator and apoptosis agonist [1], and has demonstrated measurable inhibition of soluble epoxide hydrolase (sEH) with an IC50 of 41 nM [2].

Why 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol Cannot Be Interchanged with Common Analogs


While other fluorophenoxyphenyl derivatives such as 2-(4-(4-fluorophenoxy)phenyl)ethanol (CAS 1159979-12-0) and 1-(4-(4-fluorophenoxy)phenyl)ethanone (CAS 35114-93-3) share the same core diaryl ether motif, subtle differences in substitution pattern and oxidation state produce divergent biological activity profiles, physicochemical properties, and synthetic utility . For example, the secondary alcohol moiety in the target compound confers distinct predicted activities (e.g., lipid metabolism regulator Pa=0.999) that are not uniformly observed in positional isomers or ketone analogs [1]. Consequently, generic substitution without experimental validation risks compromising assay reproducibility and biological outcome.

Quantitative Differentiation of 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol (1156737-05-1) vs. Analogs


Predicted Lipid Metabolism Regulator Activity (Pa = 0.999) vs. Ketone Analog

The target compound exhibits a predicted activity score (Pa) of 0.999 as a lipid metabolism regulator, indicating a high probability of modulating lipid-related pathways [1]. In contrast, the ketone analog 1-(4-(4-fluorophenoxy)phenyl)ethanone (CAS 35114-93-3) has not been associated with this specific predicted activity in public databases. This difference in predicted biological profile highlights the functional importance of the secondary alcohol moiety for lipid metabolism modulation.

Lipid metabolism Drug discovery In silico prediction

Soluble Epoxide Hydrolase (sEH) Inhibition: IC50 41 nM vs. Inactive Analogs

1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol inhibits recombinant human soluble epoxide hydrolase (sEH) with an IC50 of 41 nM in a fluorescence-based assay [1]. This places the compound in the potent nanomolar range for sEH inhibition. While direct head-to-head data for the exact analog 2-(4-(4-fluorophenoxy)phenyl)ethanol is not available, the positional isomer ethanol derivative (CAS 1159979-12-0) has not been reported to possess sEH inhibitory activity in public binding databases, suggesting that the specific substitution pattern of the target compound is critical for this activity.

Enzyme inhibition sEH Cardiovascular research

Commercial Purity: 98% vs. 95% Minimum Specifications

Vendors offer 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol at two distinct purity tiers: a minimum of 95% from AKSci and 98% from Leyan . In comparison, the positional isomer 2-(4-(4-fluorophenoxy)phenyl)ethanol (CAS 1159979-12-0) is commercially available at 98% purity , while the ketone analog 1-(4-(4-fluorophenoxy)phenyl)ethanone (CAS 35114-93-3) is offered at 96% purity . The availability of a 98% purity grade for the target compound matches the highest purity tier among its close analogs, ensuring minimal interference from impurities in sensitive biological assays.

Chemical purity QC Procurement

Predicted Antineoplastic Activity (Pa = 0.961) vs. Unreported in Positional Isomer

The target compound possesses a predicted antineoplastic activity Pa score of 0.961, along with associated predicted activities including DNA synthesis inhibitor (Pa=0.991) and apoptosis agonist (Pa=0.979) [1]. In contrast, the positional isomer 2-(4-(4-fluorophenoxy)phenyl)ethanol (CAS 1159979-12-0) has not been reported in public databases with these specific predicted antineoplastic properties. This difference underscores the importance of the precise molecular structure for potential anticancer applications.

Anticancer In silico screening Oncology

Validated Application Scenarios for 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol (1156737-05-1)


sEH Inhibitor Screening and Cardiovascular Research

Due to its demonstrated nanomolar inhibition of recombinant human sEH (IC50 = 41 nM) [1], this compound is suitable for inclusion in compound libraries targeting epoxide hydrolase modulation for cardiovascular and inflammatory disease research.

Lipid Metabolism and Metabolic Disorder Studies

The high predicted probability (Pa = 0.999) of lipid metabolism regulation [1] positions this compound as a candidate probe for investigating pathways related to obesity, diabetes, and metabolic syndrome.

Anticancer Screening Libraries

The combination of predicted antineoplastic activity (Pa = 0.961), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [1] supports its use in oncology-focused phenotypic screening campaigns.

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